molecular formula C18H24ClNO13 B055187 2-Chloro-4-nitrophenyl-beta-D-lactoside CAS No. 120583-41-7

2-Chloro-4-nitrophenyl-beta-D-lactoside

Cat. No. B055187
CAS RN: 120583-41-7
M. Wt: 497.8 g/mol
InChI Key: RFGBZYLCQCJGOG-MUKCROHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-nitrophenyl-beta-D-lactoside is a highly sensitive lactosidase, yellow-colored probe . It releases the product 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-nitrophenyl-beta-D-lactoside is 497.84 . Its molecular formula is C18H24ClNO13 .


Chemical Reactions Analysis

2-Chloro-4-nitrophenyl-beta-D-lactoside is used as a substrate for the determination of cellobiohydrolase . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .


Physical And Chemical Properties Analysis

2-Chloro-4-nitrophenyl-beta-D-lactoside is a yellow-colored probe . It is partly soluble in water . The pKa of the product CNP is approximately 5.5 .

Scientific Research Applications

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-MUKCROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583467
Record name 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl-beta-D-lactoside

CAS RN

120583-41-7
Record name 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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